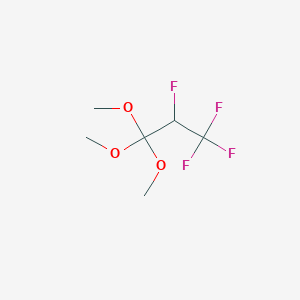![molecular formula C8H10ClNO B14663247 1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride CAS No. 45802-78-6](/img/structure/B14663247.png)
1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of an oxirane (epoxide) ring attached to a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine with an epoxide-containing reagent. One common method is the reaction of pyridine with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The epoxide ring can be opened by nucleophiles, such as amines or thiols, leading to the formation of substituted pyridinium derivatives.
Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as DMF or methanol, at moderate temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or peracids, are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Nucleophilic substitution: Substituted pyridinium derivatives with various functional groups.
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Pyridine derivatives.
Aplicaciones Científicas De Investigación
1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects. The pyridinium ion can also interact with cellular receptors and enzymes, modulating their activity and leading to various biological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(Oxiran-2-yl)methyl]pyrrolidin-2-one
- 1-(Oxiran-2-ylmethyl)piperidine
- 1-Methylpyridinium chloride
Uniqueness
1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride is unique due to the presence of both an epoxide ring and a pyridinium ion in its structure. This combination imparts distinct reactivity and potential biological activities compared to other similar compounds. For example, 1-[(Oxiran-2-yl)methyl]pyrrolidin-2-one and 1-(Oxiran-2-ylmethyl)piperidine contain an epoxide ring but lack the pyridinium ion, which may result in different chemical and biological properties .
Propiedades
Número CAS |
45802-78-6 |
|---|---|
Fórmula molecular |
C8H10ClNO |
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
1-(oxiran-2-ylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C8H10NO.ClH/c1-2-4-9(5-3-1)6-8-7-10-8;/h1-5,8H,6-7H2;1H/q+1;/p-1 |
Clave InChI |
IDRZGVLLSOFHQJ-UHFFFAOYSA-M |
SMILES canónico |
C1C(O1)C[N+]2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


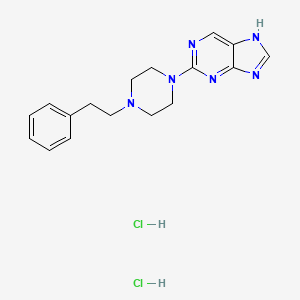
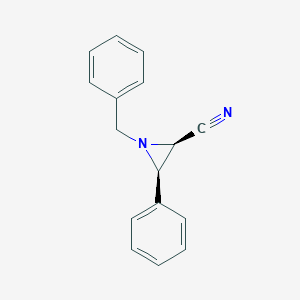
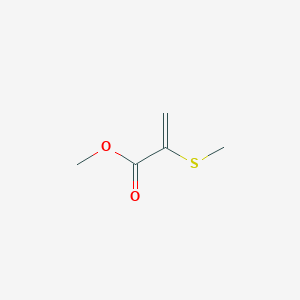

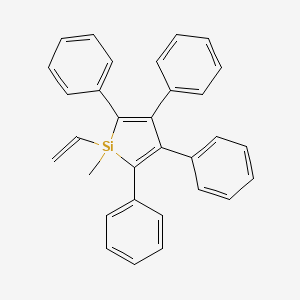
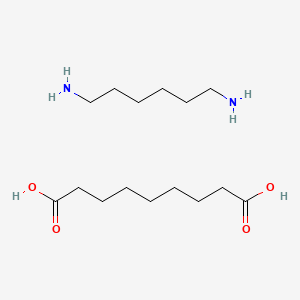
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
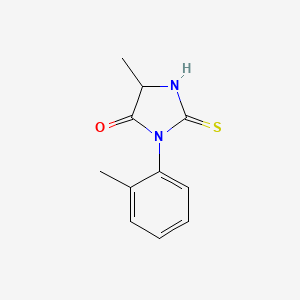
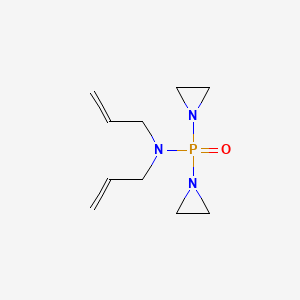
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
